N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]
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Overview
Description
N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is a complex organic compound that features two indole groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] typically involves the reaction of indole derivatives with ethane-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The indole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole rings.
Scientific Research Applications
N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3’-(ethane-1,1-diyl)bis(1H-indole): A related compound with a similar indole structure.
Tryptophan derivatives: Compounds like Tryptophan EP Impurity A, which also feature indole groups.
Uniqueness
N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(11-9-17-15-27-21-7-3-1-5-19(17)21)25-13-14-26-24(30)12-10-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30) |
InChI Key |
WMEMGRVMDKPQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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